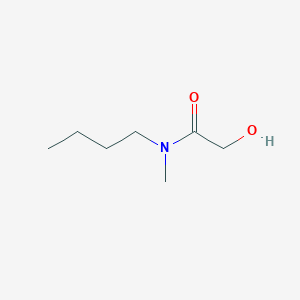

N-Butyl-2-hydroxy-N-methylacetamide

Description

Such structures are common in organic synthesis, particularly in applications requiring chelating groups or directing motifs for catalysis. However, the absence of explicit data in the evidence limits a detailed introduction.

Properties

CAS No. |

82554-11-8 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

N-butyl-2-hydroxy-N-methylacetamide |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-8(2)7(10)6-9/h9H,3-6H2,1-2H3 |

InChI Key |

OECLKMSYWCPFNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-2-hydroxy-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of N-methylacetamide with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-hydroxy-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Substitution: this compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Hydrolysis: Dilute hydrochloric acid, water, reflux conditions.

Oxidation: Potassium permanganate, acidic or basic medium.

Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide), reflux conditions.

Major Products

Hydrolysis: N-methylacetamide, butanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted amides depending on the substituent used.

Scientific Research Applications

N-Butyl-2-hydroxy-N-methylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other amides and related compounds.

Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine: this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical drugs.

Industry: It is employed in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-Butyl-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes three acetamide derivatives with distinct functional groups and applications. While none directly match "N-Butyl-2-hydroxy-N-methylacetamide," their structural and functional similarities allow for indirect comparisons.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Comparisons:

Functional Group Diversity :

- N,O-Bidentate Directing Group () : The hydroxy and amide groups in the compound from enable coordination with transition metals, facilitating C–H activation. This contrasts with Compounds 6u and 6y (), which lack hydroxyl groups but feature bulkier aromatic substituents, likely influencing steric effects in reactions.

- Hydrophilicity vs. Lipophilicity : The hydroxy group in the compound enhances hydrophilicity, whereas Compounds 6u and 6y (with tert-butyl, chlorobenzoyl, and methoxy groups) exhibit increased lipophilicity, affecting solubility and reactivity.

Synthetic Complexity :

- The compound is synthesized in a single step via amidation, emphasizing efficiency . In contrast, Compounds 6u and 6y require multi-step syntheses involving alkylation, acylation, and coupling reactions , reflecting higher complexity.

Steric and Electronic Effects: Bulky substituents in 6u and 6y may hinder metal coordination but enhance substrate specificity in drug-receptor interactions.

Research Findings and Limitations

- Gaps in Evidence: No direct data on "this compound" exists in the provided sources. Comparisons are inferred from structural analogs.

- Critical Inference : If "this compound" shares the N,O-bidentate motif of ’s compound, it may exhibit similar catalytic properties. However, its N-butyl group could increase steric hindrance compared to the N-(2-hydroxy-1,1-dimethylethyl) group .

Biological Activity

N-Butyl-2-hydroxy-N-methylacetamide (BHM) is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 145.20 g/mol

This compound is a derivative of N-methylacetamide with a butyl group and a hydroxyl substituent, which may influence its solubility and biological interactions.

1. Antimicrobial Properties

Recent studies have indicated that BHM exhibits significant antimicrobial activity against various bacterial strains. For instance, in vitro assays demonstrated that BHM showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

2. Anti-inflammatory Effects

BHM has been studied for its anti-inflammatory properties. In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, BHM significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was shown to inhibit the NF-κB signaling pathway, which is crucial in the inflammatory response.

3. Cytotoxicity and Anticancer Potential

In cancer research, BHM was evaluated for its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited dose-dependent cytotoxicity with IC values of approximately 15 µM for A549 cells and 20 µM for MCF-7 cells. These findings suggest potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

The biological activities of BHM can be attributed to several mechanisms:

- Membrane Disruption : BHM's hydrophobic butyl group may facilitate interaction with bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : BHM has been shown to inhibit key enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Induction of Apoptosis : In cancer cells, BHM triggers apoptotic pathways, evidenced by increased caspase activity in treated cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of BHM involved treating infected wounds in a murine model. Results indicated that topical application of BHM reduced bacterial load significantly compared to control groups, highlighting its potential for therapeutic use in wound care.

Case Study 2: Anti-inflammatory Activity

In another study focusing on chronic inflammation models, administration of BHM led to reduced swelling and pain scores in treated animals compared to those receiving standard anti-inflammatory drugs. This suggests that BHM could serve as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.